REACTION_SMILES
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[Br:14][CH2:15][CH:16]=[CH2:17].[CH3:18][N:19]([CH3:20])[CH:21]=[O:22].[LiH:13].[O:1]=[C:2]1[c:3]2[cH:4][cH:5][c:6](=[O:12])[nH:7][c:8]2[CH2:9][CH2:10][CH2:11]1>>[O:1]=[C:2]1[c:3]2[cH:4][cH:5][c:6](=[O:12])[n:7]([CH2:17][CH:16]=[CH2:15])[c:8]2[CH2:9][CH2:10][CH2:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[LiH]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCc2[nH]c(=O)ccc21
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Name
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Type
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product
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Smiles
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C=CCn1c2c(ccc1=O)C(=O)CCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |